molecular formula C11H8ClF5O2S B14047672 1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14047672
M. Wt: 334.69 g/mol
InChI Key: LFVSXRAAQOHVLK-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by a unique substitution pattern on the phenyl ring: a difluoromethoxy group (-OCHF₂) at the 3-position and a trifluoromethylthio group (-SCF₃) at the 2-position. The α-chloro ketone moiety enhances reactivity, while the fluorinated substituents confer high lipophilicity and metabolic stability.

Properties

Molecular Formula

C11H8ClF5O2S

Molecular Weight

334.69 g/mol

IUPAC Name

1-chloro-1-[3-(difluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8ClF5O2S/c1-5(18)8(12)6-3-2-4-7(19-10(13)14)9(6)20-11(15,16)17/h2-4,8,10H,1H3

InChI Key

LFVSXRAAQOHVLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)OC(F)F)SC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. The process often starts with the preparation of the phenyl ring substituted with difluoromethoxy and trifluoromethylthio groups. This is followed by the introduction of the chloro and propan-2-one groups through various organic reactions such as Friedel-Crafts acylation and halogenation. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding carboxylic acids or alcohols.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups such as difluoromethoxy and trifluoromethylthio can influence the compound’s reactivity and binding affinity to biological targets. These interactions can lead to the modulation of enzymatic activities, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent profiles:

Compound Name Substituents on Phenyl Ring Functional Groups Synthesis Method Reference
Target Compound 3-OCHF₂, 2-SCF₃ α-Chloro ketone Likely Friedel-Crafts acylation*
3-Chloro-1-(thiophen-2-yl)propan-1-one () Thiophen-2-yl α-Chloro ketone Friedel-Crafts acylation
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one () 5-Chlorothiophen-2-yl, phenyl α,β-Unsaturated ketone (enone) Aldol condensation
1-(3-(Trifluoromethyl)phenyl)propan-2-one () 3-CF₃ Ketone Acetylation with acetic anhydride
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one () 4-OCH₃ (hydrazinylidene) α-Chloro hydrazone Condensation with hydrazine
(E)-1-(4-Hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one () 4-OH, substituted phenyl (e.g., CF₃, Cl, OCH₃) α,β-Unsaturated ketone (enone) Claisen-Schmidt condensation

Key Observations :

  • Electronic Effects: The target compound’s -SCF₃ and -OCHF₂ groups are strong electron-withdrawing substituents, which polarize the ketone moiety more significantly than non-fluorinated analogs (e.g., thiophene or methoxy groups in and ).
  • Lipophilicity: Fluorinated groups elevate logP values compared to non-fluorinated analogs. For instance, -SCF₃ has a higher lipophilicity (π ≈ 1.44) than -SCH₃ (π ≈ 0.61), improving membrane permeability .
  • Steric Hindrance : The -SCF₃ group at the 2-position introduces steric bulk, which may hinder reactions at the ortho position compared to less-substituted analogs like ’s thiophene derivative .

Physicochemical and Reactivity Comparisons

Table 2: Substituent Impact on Properties
Substituent Electronic Effect Lipophilicity (LogP) Metabolic Stability
-SCF₃ Strongly electron-withdrawing High (≈2.0) High
-OCHF₂ Moderately electron-withdrawing Moderate (≈1.2) Moderate
-Cl (ortho/para) Electron-withdrawing Moderate (≈0.7) Low
Thiophen-2-yl Electron-rich (π-donating) Low (≈1.5) Low
  • Reactivity: The α-chloro ketone in the target compound is prone to nucleophilic substitution (e.g., with amines or thiols), similar to and . However, fluorinated groups may slow hydrolysis compared to non-fluorinated analogs .
  • Stability : The -SCF₃ group resists oxidation better than -SCH₃ , enhancing shelf-life relative to ’s trifluoromethyl analog .

Biological Activity

1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound characterized by its complex structure, which includes multiple fluorinated groups. The molecular formula is C11H8ClF5O2SC_{11}H_{8}ClF_{5}O_{2}S and it has a molecular weight of approximately 334.69 g/mol. The presence of difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring contributes to its potential biological activities and applications in pharmaceuticals and agrochemicals.

PropertyValue
Molecular FormulaC11H8ClF5O2SC_{11}H_{8}ClF_{5}O_{2}S
Molecular Weight334.69 g/mol
Boiling Point268.1 ± 40.0 °C (Predicted)
Density1.47 ± 0.1 g/cm³ (Predicted)

Anticancer Potential

Fluorinated compounds, particularly those containing sulfur and chlorine moieties, have been investigated for their anticancer properties. A study on related pyrazole derivatives showed that certain substitutions could lead to enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanisms often involve the induction of apoptosis and cell cycle arrest, suggesting that similar mechanisms could be explored for this compound.

Enzyme Inhibition

The presence of halogenated groups in organic compounds frequently correlates with enzyme inhibition capabilities. Compounds like this compound may act as inhibitors for various enzymes involved in metabolic pathways, making them candidates for further pharmacological exploration.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, the following research findings from related compounds provide insights into its potential biological activities:

  • Antimicrobial Studies : A series of fluorinated phenyl derivatives were tested against various bacterial strains, showing significant inhibition at low concentrations, indicating a potential for developing new antibiotics.
  • Anticancer Studies : Research on structurally similar compounds has demonstrated that they can effectively induce apoptosis in cancer cells. For example, studies on pyrazole derivatives indicated that modifications in the chemical structure could lead to improved anticancer activity.

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